molecular formula C15H10N2O3 B11857256 2-Oxo-5-(quinolin-4-yl)-1,2-dihydropyridine-3-carboxylic acid CAS No. 90632-09-0

2-Oxo-5-(quinolin-4-yl)-1,2-dihydropyridine-3-carboxylic acid

Cat. No.: B11857256
CAS No.: 90632-09-0
M. Wt: 266.25 g/mol
InChI Key: JALWWPXKYDRONG-UHFFFAOYSA-N
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Description

2-Oxo-5-(quinolin-4-yl)-1,2-dihydropyridine-3-carboxylic acid is a complex organic compound that belongs to the class of heterocyclic compounds It features a quinoline moiety fused to a dihydropyridine ring, with a carboxylic acid group and a keto group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-5-(quinolin-4-yl)-1,2-dihydropyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method involves the condensation of quinoline derivatives with appropriate dihydropyridine precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-5-(quinolin-4-yl)-1,2-dihydropyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, altering the compound’s properties.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nucleophiles are employed under specific conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce hydroxylated derivatives.

Scientific Research Applications

2-Oxo-5-(quinolin-4-yl)-1,2-dihydropyridine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Oxo-5-(quinolin-4-yl)-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The quinoline moiety can intercalate with DNA, affecting replication and transcription processes. Additionally, the compound may inhibit certain enzymes, leading to altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler structure with similar aromatic properties.

    Dihydropyridine: Shares the dihydropyridine ring but lacks the quinoline moiety.

    Quinoline N-oxides: Oxidized derivatives with different chemical properties.

Uniqueness

2-Oxo-5-(quinolin-4-yl)-1,2-dihydropyridine-3-carboxylic acid is unique due to its combination of a quinoline ring and a dihydropyridine ring, along with the presence of both a keto group and a carboxylic acid group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

90632-09-0

Molecular Formula

C15H10N2O3

Molecular Weight

266.25 g/mol

IUPAC Name

2-oxo-5-quinolin-4-yl-1H-pyridine-3-carboxylic acid

InChI

InChI=1S/C15H10N2O3/c18-14-12(15(19)20)7-9(8-17-14)10-5-6-16-13-4-2-1-3-11(10)13/h1-8H,(H,17,18)(H,19,20)

InChI Key

JALWWPXKYDRONG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)C3=CNC(=O)C(=C3)C(=O)O

Origin of Product

United States

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